5-Nitropicolinimidamide
Description
5-Nitropicolinimidamide (systematic IUPAC name pending verification) is a nitro-substituted heterocyclic compound derived from picolinic acid. Its structure includes a pyridine ring with a nitro (-NO₂) group at the 5-position and an imidamide (-C(=NH)NH₂) functional group.
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-nitropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6N4O2/c7-6(8)5-2-1-4(3-9-5)10(11)12/h1-3H,(H3,7,8) |
InChI Key |
UMSCEAWTTFWFMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropicolinimidamide typically involves the nitration of picolinimidamide. One common method is the reaction of picolinimidamide with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and acidic medium to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Nitropicolinimidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Aminopicolinimidamide.
Substitution: Various substituted picolinimidamides depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of picolinimidamide.
Scientific Research Applications
Chemistry: 5-Nitropicolinimidamide is used as a building block in organic synthesis. Its nitro group can be transformed into various functional groups, making it a versatile intermediate for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives have shown promise in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the production of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronic materials and coatings.
Mechanism of Action
The mechanism of action of 5-Nitropicolinimidamide involves its interaction with biological targets through its nitro and imidamide groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidamide group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct data on 5-Nitropicolinimidamide. However, insights can be inferred from structurally related compounds, particularly nitro-substituted heterocycles and imidamide derivatives. Below is a comparative analysis based on available evidence:
Table 1: Key Properties of this compound and Analogous Compounds
Key Observations :
Structural Differences: this compound features a pyridine backbone, distinguishing it from benzimidazole-based analogs like 5-Nitrobenzimidazole. Compared to ranitidine nitroacetamide, which contains a furan-thioethyl chain, this compound lacks sulfur-based substituents, possibly reducing metabolic toxicity risks .
Functional Group Impact: The nitro group (-NO₂) in this compound and 5-Nitrobenzimidazole may confer electrophilic character, making these compounds reactive in redox environments. However, the imidamide group in this compound could enhance hydrogen-bonding capacity, a trait useful in drug design . In contrast, 5-Amino-benzimidazole HCl contains an amine (-NH₂) group, which is more nucleophilic and may facilitate different synthetic pathways or biological interactions .
Similar precautions likely apply to this compound, though direct evidence is absent.
Biological Activity
5-Nitropicolinimidamide is a chemical compound characterized by a nitro group attached to a pyridine ring that is further substituted with an imidamide group. This unique structure grants it distinct chemical reactivity and potential biological activity, making it valuable in various research applications, particularly in medicinal chemistry.
- Molecular Formula: C6H6N4O2
- Molecular Weight: 166.14 g/mol
- IUPAC Name: 5-nitropyridine-2-carboximidamide
- Canonical SMILES: C1=CC(=NC=C1N+[O-])C(=N)N
Synthesis
The synthesis of this compound typically involves the nitration of picolinimidamide using nitrating agents like nitric acid under controlled conditions. Advanced industrial methods may utilize continuous flow reactors for better yield and purity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is primarily attributed to its nitro and imidamide groups, which interact with various biological targets.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against a range of bacteria and fungi, demonstrating effective inhibition of growth.
Anticancer Potential
The compound has also been investigated for its anticancer effects. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving DNA interaction or enzyme inhibition.
The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the imidamide group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These results indicate promising activity that warrants further investigation into its mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
This compound can be compared with other nitro-containing compounds to highlight its unique characteristics:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Nitropyridine-2-carboxamide | Not Available | Lacks imidamide functionality |
| 5-Nitroimidazole | Not Available | Contains an imidazole ring instead of pyridine |
| 6-Methyl-5-nitropicolinimidamide | 1179362-26-5 | Methyl substitution enhances solubility |
The combination of the nitro group and imidamide functionality in this compound contributes to its distinct biological activity profile compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
